5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11ClN2 |
|---|---|
Molecular Weight |
158.63 g/mol |
IUPAC Name |
5-(1-chloroethyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C7H11ClN2/c1-5-4-7(6(2)8)10(3)9-5/h4,6H,1-3H3 |
InChI Key |
PAHYEQMXCDBXFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(C)Cl)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 5 1 Chloroethyl 1,3 Dimethyl 1h Pyrazole
Reactivity of the Chloroethyl Substituent at C-5
The chloroethyl group attached to the fifth carbon of the pyrazole (B372694) ring is the primary site for transformations involving the side chain. The presence of a chlorine atom, a good leaving group, on a secondary carbon atom dictates its reactivity, which is dominated by nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions of the Chlorine Atom
The chlorine atom of the 1-chloroethyl group is susceptible to displacement by a variety of nucleophiles. This reactivity is analogous to that of other haloalkyl-substituted pyrazoles, where the halogen is readily replaced. For instance, related 1-(2-chloroethyl)pyrazole derivatives have been shown to react with nucleophiles such as sodium dichalcogenides and sodium hydrogen selenide. publishatcj.com Similarly, the bromo-analogue, 5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole, undergoes substitution with nucleophiles including amines, thiols, and alkoxides.
These transformations on 5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole result in the formation of a new covalent bond between the side-chain carbon and the nucleophile, yielding a diverse range of derivatives.
Table 1: Examples of Potential Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Reagent Example | Product |
|---|---|---|
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol |
| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | 5-(1-Methoxyethyl)-1,3-dimethyl-1H-pyrazole |
| Thiolate | Sodium Thiophenolate (NaSPh) | 1,3-Dimethyl-5-(1-(phenylthio)ethyl)-1H-pyrazole |
| Amine | Ammonia (NH₃) | 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine |
| Cyanide | Sodium Cyanide (NaCN) | 2-(1,3-Dimethyl-1H-pyrazol-5-yl)propanenitrile |
Elimination Reactions Leading to Unsaturated Side Chains (e.g., Vinylpyrazoles via Dehydrochlorination)
In addition to substitution, the 1-chloroethyl group can undergo elimination of hydrogen chloride (dehydrochlorination) to form an unsaturated side chain. This reaction typically occurs in the presence of a strong, non-nucleophilic base and leads to the formation of 5-ethenyl-1,3-dimethyl-1H-pyrazole, a vinylpyrazole derivative.
Elimination reactions are common for secondary halides and often compete with nucleophilic substitution. The choice of base and reaction conditions can influence the ratio of substitution to elimination products.
Table 2: Dehydrochlorination of this compound
| Reagent | Product | Reaction Type |
|---|
Mechanistic Pathways of Side-Chain Transformations
The transformations of the chloroethyl side chain can proceed through different mechanistic pathways, primarily dictated by the nature of the nucleophile/base, the solvent, and the stability of potential intermediates.
SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) involves a backside attack by the nucleophile, displacing the chloride ion in a single, concerted step. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.
SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) proceeds through a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. The secondary carbon bearing the chlorine, being adjacent to the pyrazole ring, can form a resonance-stabilized carbocation, making the SN1 pathway plausible, especially with weak nucleophiles in polar protic solvents.
E2 Mechanism: A bimolecular elimination (E2) is a concerted reaction where a strong base removes a proton from the carbon adjacent to the chlorine-bearing carbon, simultaneously forming a double bond and expelling the chloride ion. This is favored by strong, sterically hindered bases.
E1 Mechanism: A unimolecular elimination (E1) pathway also proceeds via the same carbocation intermediate as the SN1 reaction. A weak base (often the solvent) then removes a proton to form the alkene. E1 reactions often compete with SN1 reactions.
The competition between these pathways is a key aspect of the reactivity of this compound.
Electrophilic and Nucleophilic Reactions on the 1H-Pyrazole Ring System
While the side chain is a key reactive site, the pyrazole ring itself possesses a distinct reactivity profile, being susceptible to electrophilic attack, particularly at the C-4 position. chim.it
Regioselective Electrophilic Substitution on the Pyrazole Nucleus (e.g., at C-4 halogenation, C-4 formylation)
Pyrazoles are π-excessive aromatic systems that readily undergo electrophilic substitution. chim.it The electron density in the pyrazole ring is highest at the C-4 position, making it the preferred site for attack by electrophiles. quora.comrrbdavc.org This regioselectivity is a hallmark of pyrazole chemistry.
C-4 Halogenation: The introduction of a halogen atom at the C-4 position can be achieved using standard halogenating agents. For example, related pyrazoles are halogenated at C-4 using N-chlorosuccinimide (NCS) or N-bromosuccinamide (NBS). publishatcj.com This reaction proceeds cleanly, yielding the 4-halo derivative.
C-4 Formylation: A formyl group can be introduced at the C-4 position via the Vilsmeier-Haack reaction. publishatcj.comencyclopedia.pub This reaction employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile. scribd.comnih.govresearchgate.net This provides a direct route to this compound-4-carbaldehyde.
Table 3: Regioselective Electrophilic Substitution Reactions at C-4
| Reaction | Reagents | Electrophile | Product |
|---|---|---|---|
| Chlorination | N-Chlorosuccinimide (NCS) | Cl⁺ | 4-Chloro-5-(1-chloroethyl)-1,3-dimethyl-1H-pyrazole |
| Bromination | N-Bromosuccinimide (NBS) | Br⁺ | 4-Bromo-5-(1-chloroethyl)-1,3-dimethyl-1H-pyrazole |
| Formylation | POCl₃, DMF | [ClCH=N(CH₃)₂]⁺ | This compound-4-carbaldehyde |
Functional Group Interconversions on the Pyrazole Core
Once substituents are introduced onto the pyrazole ring, they can be chemically modified through various functional group interconversions. These transformations enhance the synthetic versatility of the pyrazole scaffold. For example, a 4-nitro group, introduced via electrophilic nitration, can be reduced to a 4-amino group. This is demonstrated in the synthesis of pyrazolo[3,4-b]pyrazin-5-ones, where a nitro group on a pyrazole ring is reduced to an amine using catalytic hydrogenation (H₂, Pd/C), which then undergoes spontaneous cyclization. znaturforsch.com
Similarly, a 4-formyl group, installed via the Vilsmeier-Haack reaction, serves as a synthetic handle for further modifications. It can be oxidized to a carboxylic acid group (e.g., using KMnO₄ or Ag₂O) or reduced to a hydroxymethyl group (e.g., using NaBH₄). These interconversions allow for the synthesis of a wide array of pyrazole derivatives with diverse functionalities.
Derivatization Strategies Utilizing this compound as a Building Block
The chloroethyl group at the C5 position of the pyrazole ring serves as a reactive handle for a variety of chemical transformations. This functionality, essentially a masked vinyl group or a precursor to a stabilized carbocation, allows for the introduction of diverse functional groups through nucleophilic substitution reactions. This versatility makes this compound a valuable, albeit specialized, building block for the synthesis of more complex molecules, including polyfunctionalized pyrazoles and fused heterocyclic systems. The reactivity of the chloroethyl side chain is central to its utility in constructing molecular diversity.
Synthesis of Polyfunctionalized Pyrazoles
The chlorine atom in the 1-chloroethyl side chain is susceptible to displacement by a wide range of nucleophiles, providing a direct route to polyfunctionalized pyrazoles. While specific literature on the reactions of this compound is limited, the reactivity can be inferred from analogous systems. Research into 3-(2-chloroethyl)pyrazoles demonstrates their utility as precursors to a variety of functionalized derivatives through straightforward nucleophilic substitution. nih.gov
In a representative synthetic pathway, 5-substituted-3-(2-chloroethyl)pyrazoles are synthesized from protected alkynols and acid chlorides, which after cyclization with hydrazine (B178648) and chlorination, yield the desired chloroethylpyrazole intermediate. nih.gov These intermediates readily undergo substitution reactions with both sulfur and phosphorus nucleophiles. For instance, treatment with thiophenol or diphenylphosphine (B32561) provides the corresponding thioether and phosphine (B1218219) derivatives in good yields. nih.gov These reactions highlight the potential of the chloroethyl group to act as an electrophilic partner for carbon-heteroatom bond formation. The functionalized side chains introduced, such as thioethers and phosphines, can serve as ligating groups for the development of novel coordination complexes. nih.gov
Table 1: Examples of Nucleophilic Substitution on Chloroethylpyrazoles This table is based on reactivity reported for analogous 3-(2-chloroethyl)pyrazoles.
| Starting Material | Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |
| 5-tert-Butyl-3-(2-chloroethyl)-1H-pyrazole | Thiophenoxide | NaH, PhSH, THF | 5-tert-Butyl-3-(2-(phenylthio)ethyl)-1H-pyrazole | 91 | nih.gov |
| 5-tert-Butyl-3-(2-chloroethyl)-1H-pyrazole | Diphenylphosphide | LiP(Ph)₂, THF | 5-tert-Butyl-3-(2-(diphenylphosphino)ethyl)-1H-pyrazole | 88 | nih.gov |
| 5-Phenyl-3-(2-chloroethyl)-1H-pyrazole | Thiophenoxide | NaH, PhSH, THF | 5-Phenyl-3-(2-(phenylthio)ethyl)-1H-pyrazole | 95 | nih.gov |
This strategy allows for the introduction of a functionalized two-carbon chain at a specific position on the pyrazole ring, leading to polyfunctional molecules with potential applications in materials science and medicinal chemistry. chim.itnih.gov
Formation of Fused Heterocyclic Systems (e.g., pyrazolo[3,4-d]thiazoles, dithiazines)
The construction of fused heterocyclic systems often requires pyrazole precursors with specific functionalities that can participate in ring-forming reactions. While direct cyclization of this compound into fused systems like pyrazolo[3,4-d]thiazoles is not prominently documented, its conversion into a suitable intermediate is a plausible synthetic route.
The synthesis of pyrazolo[3,4-d]thiazoles typically involves the annulation of a thiazole (B1198619) ring onto a pre-existing pyrazole core. bohrium.comosi.lv Common strategies start from 5-aminopyrazoles or pyrazole-thiocarboxamides. For example, a well-established method involves the reaction of pyrazolin-N-thioamides with α-haloketones, such as ethyl 2-chloro-3-oxobutanoate. nih.gov This reaction proceeds via an initial S-alkylation followed by an intramolecular condensation to form the thiazole ring, yielding the fused pyrazolo[3,4-d]thiazole system. nih.gov
Although not a direct precursor, this compound could hypothetically be converted into a necessary intermediate for such a synthesis. For instance, substitution of the chloride with a thiocyanate (B1210189) or thiourea (B124793) moiety could furnish a precursor suitable for cyclization into a pyrazolothiazole system.
Table 2: General Synthesis of Pyrazolo[3,4-d]thiazole Systems This table illustrates a common synthetic route, not starting from the specified chloroethyl compound.
| Pyrazole Precursor | Reagent | Conditions | Fused Product | Reference |
| Pyrazoline-N-carbothioamide | Ethyl 2-chloro-3-oxobutanoate | NaOH, Ethanol | Ethyl 2-(pyrazolin-1-yl)-4-methylthiazole-5-carboxylate | nih.gov |
| Pyrazoline-N-carbothioamide | 2-Bromoacetylbenzofuran | Ethanol, reflux | 2-(Benzofuran-2-yl)-5-(pyrazolin-1-yl)thiazole | nih.gov |
| 1H-Pyrazol-5-amine | 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel salt), followed by thermolysis | Toluene, reflux | 1H-Pyrazolo[3,4-d]thiazole-5-carbonitrile | acs.org |
The synthesis of pyrazolo-fused dithiazines from pyrazole precursors is less common in the literature. Microreviews on the synthesis of fused pyrazoles mention the formation of pyrazolo bohrium.comresearchgate.netthiazines, which are structural isomers of dithiazines. bohrium.comosi.lv These syntheses, however, typically start from pyrazole derivatives containing amino and thiol groups on adjacent carbons, which then react with α,β-bifunctional electrophiles to form the six-membered thiazine (B8601807) ring. The direct application of a chloroethyl-substituted pyrazole for the formation of a dithiazine ring is not a reported pathway.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 1 Chloroethyl 1,3 Dimethyl 1h Pyrazole and Its Synthetic Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation
For the structural isomer, 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole , the ¹H NMR spectrum exhibits characteristic signals corresponding to the various protons in the molecule. publishatcj.com The two methyl groups at the C-3 and C-5 positions of the pyrazole (B372694) ring typically appear as distinct singlets. The methylene (B1212753) protons of the chloroethyl group (-CH₂-CH₂-Cl) are expected to show a triplet-triplet splitting pattern due to coupling with each other. publishatcj.com
In a related analogue, 5-chloromethyl-1,3-dimethyl-1H-pyrazole , the ¹H NMR spectrum (in CDCl₃) shows a singlet for the C-3 methyl protons at 2.22 ppm, a singlet for the N-methyl protons at 3.84 ppm, a singlet for the methylene protons of the chloromethyl group at 4.53 ppm, and a singlet for the C-4 proton of the pyrazole ring at 6.04 ppm. nih.gov
Based on these related compounds, the expected ¹H NMR spectrum for 5-(1-chloroethyl)-1,3-dimethyl-1H-pyrazole would feature:
A doublet for the methyl group of the chloroethyl side chain.
A quartet for the methine proton (-CH(Cl)-) of the chloroethyl group.
Singlets for the two methyl groups attached to the pyrazole ring (N-CH₃ and C-CH₃).
A singlet for the proton at the C-4 position of the pyrazole ring.
Table 1: Representative ¹H NMR Data for Synthetic Analogues
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole publishatcj.com | N-CH₂- | 4.25-4.30 | t |
| -CH₂-Cl | 3.22-3.26 | t | |
| C₃-CH₃ | 2.26 | s | |
| C₅-CH₃ | 2.18 | s | |
| 5-chloromethyl-1,3-dimethyl-1H-pyrazole nih.gov | N-CH₃ | 3.84 | s |
| C₃-CH₃ | 2.22 | s | |
| -CH₂-Cl | 4.53 | s |
¹³C NMR Spectroscopic Analysis and Carbon Connectivity
Similar to ¹H NMR, specific ¹³C NMR data for this compound is not available. However, data from its isomer, 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole , provides valuable insight into the expected chemical shifts. publishatcj.com The carbons of the pyrazole ring and the attached methyl and chloroethyl groups would have distinct resonances.
Table 2: Representative ¹³C NMR Data for a Synthetic Analogue
| Compound | Carbon | Chemical Shift (δ, ppm) |
|---|---|---|
| 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole connectjournals.com | C₃ | 145.31 |
| C₄ | 107.85 | |
| C₅ | 135.74 | |
| N-CH₂- | 50.69 | |
| -CH₂-Cl | 42.47 | |
| C₃-CH₃ | 11.36 |
For This compound , the ¹³C NMR spectrum is predicted to show distinct signals for the two methyl carbons, the methine and methyl carbons of the chloroethyl group, and the three pyrazole ring carbons. The carbon bearing the chlorine atom is expected to be significantly deshielded.
Other Relevant Nuclei NMR (e.g., ⁷⁷Se NMR for telluride derivatives)
In the broader context of pyrazole derivatives, NMR of other nuclei can be employed for structural analysis. For instance, in the characterization of pyrazole-based chalcogenides, ⁷⁷Se NMR spectroscopy is a powerful tool. publishatcj.com The chemical shifts in ⁷⁷Se NMR are sensitive to the electronic environment of the selenium atom, providing information about its bonding and oxidation state. For example, in pyrazole-derived diselenides, the ⁷⁷Se NMR signals appear further downfield compared to their monoselenide counterparts. publishatcj.com The study of selenium-containing heterocycles also benefits from the analysis of ⁷⁷Se-¹H spin-spin coupling constants, which show a marked dependence on the dihedral angle, aiding in stereochemical assignments. nih.gov
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. While a specific FT-IR spectrum for this compound is not documented in the searched literature, the analysis of related pyrazole derivatives allows for the prediction of its key absorption bands.
Generally, pyrazole derivatives exhibit characteristic IR bands. The C=N stretching vibration of the pyrazole ring is typically observed in the region of 1500-1600 cm⁻¹. connectjournals.com The C-H stretching vibrations of the methyl groups and the pyrazole ring are expected in the 2800-3100 cm⁻¹ range. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
For the analogue 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole , the IR spectrum shows characteristic peaks at 2925.36 cm⁻¹ (C-H stretching) and 1560.61 cm⁻¹ (C=N stretching). connectjournals.com
Table 3: Characteristic FT-IR Bands for a Synthetic Analogue
| Compound | Functional Group | Wavenumber (cm⁻¹) |
|---|---|---|
| 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole connectjournals.com | C-H stretch | 2925.36 |
| C=N stretch | 1560.61 | |
| C-N stretch | 1290.89 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
For This compound , the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern for a chlorine-containing compound, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.
While the mass spectrum of the target compound is not available, the mass spectrum of the isomeric 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-based selenide shows a molecular ion peak and fragmentation patterns that help in identifying the structure. connectjournals.com Another related compound, 5-chloro-1,3-dimethylpyrazole , has a documented mass spectrum showing its molecular ion. nist.gov
The fragmentation of pyrazoles is influenced by their substituents. Common fragmentation pathways involve the loss of small molecules such as HCN and N₂. For halogenated pyrazoles, the loss of the halogen atom or a hydrogen halide can also be a significant fragmentation pathway.
X-ray Crystallography for Solid-State Structure Confirmation and Stereochemical Assignment
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids. For novel synthetic compounds such as this compound and its analogues, this technique provides precise information on bond lengths, bond angles, and conformational details, confirming the molecular structure predicted by other spectroscopic methods. nih.govmdpi.com Furthermore, for chiral molecules, X-ray crystallography is the gold standard for the absolute assignment of stereochemistry. nih.gov
While a published crystal structure for this compound was not identified in a survey of available literature, extensive crystallographic data exists for closely related structural analogues. This information allows for a reliable prediction of the solid-state characteristics of the target compound. For instance, the crystal structures of 5-chloromethyl-1,3-dimethyl-1H-pyrazole and 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde have been thoroughly elucidated. nih.govnih.govresearchgate.netresearchgate.net
In the solid state, the pyrazole ring in these types of compounds is consistently found to be nearly planar. nih.govspast.org For example, in 5-chloromethyl-1,3-dimethyl-1H-pyrazole, the root-mean-square deviation of the ring atoms is a mere 0.003 Å. nih.gov The crystal packing of these molecules is often stabilized by weak intermolecular interactions, such as C—H⋯N hydrogen bonds, which link adjacent molecules into chains or more complex networks. nih.gov
A critical application of X-ray crystallography for this compound would be the unequivocal assignment of the stereocenter at the chloro-substituted carbon of the ethyl group. The analysis of a suitable single crystal would differentiate between the (R) and (S) enantiomers, providing absolute stereochemical confirmation that is unattainable by most other analytical techniques.
The crystallographic data for key structural analogues are summarized below, providing a foundation for understanding the expected solid-state structure of this compound.
Table 1: Crystallographic Data for Selected Analogues
| Parameter | 5-chloromethyl-1,3-dimethyl-1H-pyrazole nih.gov | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde nih.gov |
|---|---|---|
| Chemical Formula | C₆H₉ClN₂ | C₆H₇ClN₂O |
| Molecular Weight | 144.60 | 158.59 |
| Crystal System | Triclinic | Orthorhombic |
| Space Group | P-1 | Pnma |
| Unit Cell Dimensions | a = 6.5210(7) Åb = 7.3111(7) Åc = 7.9854(8) Åα = 88.383(1)°β = 77.563(2)°γ = 85.725(2)° | a = 13.167(9) Åb = 6.463(5) Åc = 8.190(6) Åα = 90°β = 90°γ = 90° |
| Volume (ų) | 370.71(6) | 696.9(8) |
| Z (Molecules/Unit Cell) | 2 | 4 |
| Temperature (K) | 296 | 113 |
Hyphenated Techniques in Structural Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern chemical analysis for the characterization of complex mixtures and pure compounds. nih.govresearchgate.net Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for the structural elucidation of pyrazole derivatives, providing information on molecular weight and fragmentation patterns that are crucial for confirming identity. nih.govijnrd.org
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov In a typical GC-MS analysis, the sample is first separated from non-volatile impurities and resolved from other volatile components on a chromatographic column. The separated compound then enters the mass spectrometer, which serves as a highly specific detector.
The mass spectrometer bombards the molecule with electrons (in electron ionization mode), generating a positively charged molecular ion (M⁺•) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions creates a unique fingerprint or mass spectrum. researchgate.net The molecular ion peak confirms the compound's molecular weight (158.62 g/mol for C₇H₁₁ClN₂). The fragmentation pattern provides structural information, as the molecule breaks apart at its weakest bonds or through characteristic rearrangements. researchgate.net
Based on the known fragmentation of pyrazole rings and alkyl halides, the expected mass spectrum of this compound would exhibit key fragments that confirm its structure.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Ion Structure | Description |
|---|---|---|
| 158/160 | [C₇H₁₁ClN₂]⁺• | Molecular ion peak (showing isotopic pattern for chlorine) |
| 123 | [C₇H₁₀N₂]⁺• | Loss of a chlorine radical (•Cl) |
| 111 | [C₅H₈N₂]⁺• | Loss of the chloroethyl side chain ([M - C₂H₄Cl]⁺) |
| 95 | [C₅H₇N₂]⁺ | Cleavage of the ethyl group, loss of •C₂H₄Cl and H• |
| 63 | [C₂H₄Cl]⁺ | Chloroethyl cation |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a complementary technique that is widely used for the characterization of pyrazole derivatives. nih.govresearchgate.netacs.org It is especially valuable for compounds that are not sufficiently volatile or are thermally labile. The initial separation is performed using high-performance liquid chromatography (HPLC), after which the eluent is directed into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI), are typically used, which often result in a prominent protonated molecular ion [M+H]⁺, providing clear confirmation of the molecular weight with minimal initial fragmentation. researchgate.net Further structural information can be obtained using tandem mass spectrometry (MS-MS), where the parent ion is isolated and fragmented through collision-induced dissociation to reveal its structural components. researchgate.net
Applications in Advanced Organic Synthesis and Coordination Chemistry Non Biological Focus
Role of Pyrazoles as Ligands in Coordination Compounds
Pyrazole (B372694) Derivatives as Chelating Agents for Transition Metals
Pyrazole derivatives are esteemed as excellent chelating agents for transition metals. nih.govresearchgate.net Their ability to coordinate with metal centers through their nitrogen atoms facilitates the formation of stable, often polynuclear, coordination complexes. nih.govpublishatcj.com This has led to their extensive use in various fields, including the development of catalysts and advanced materials. researchgate.net The structural diversity of pyrazole-based ligands, which can be readily modified, allows for the fine-tuning of the properties of the resulting metal complexes.
Influence of Substituents (e.g., Chloroethyl) on Ligand Properties
The electronic and steric properties of substituents on the pyrazole ring play a crucial role in determining the coordination behavior and the stability of the resulting metal complexes. uni.lu For instance, the introduction of methyl or phenyl substituents can lead to significant stabilization of mononuclear forms of copper(II) complexes. uni.lu
In the case of 5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole, the chloroethyl group at the 5-position introduces several key features. The chlorine atom, being an electron-withdrawing group, can influence the electron density of the pyrazole ring and, consequently, its coordination properties. The ethyl chain provides a degree of steric hindrance that can affect the geometry of the metal complex. Furthermore, the reactive C-Cl bond in the chloroethyl group offers a site for post-coordination modification, allowing for the synthesis of more complex, multifunctional ligands. While direct studies on the coordination complexes of this compound are not extensively documented, the behavior of related chloro-substituted pyrazole ligands suggests that this compound would form stable complexes with a range of transition metals, with the chloroethyl group subtly modulating the electronic and steric environment of the metal center.
Catalysis Applications of Pyrazole-Metal Complexes
The structural versatility and tunable electronic properties of pyrazole ligands make their metal complexes highly effective catalysts in a variety of organic transformations. researchgate.net Protic pyrazole complexes, for example, have been successfully employed in aerobic oxidation and transfer hydrogenation reactions. The ability of the pyrazole ligand to stabilize different oxidation states of the metal center is a key factor in their catalytic efficacy.
Palladium complexes featuring pyrazole-derived N-heterocyclic carbene (NHC) ligands have demonstrated significant catalytic activity in aqueous Suzuki-Miyaura coupling reactions. mdpi.com Similarly, cobalt complexes with pyrazole-based ligands have been investigated as catalyst precursors for the peroxidative oxidation of cyclohexane. The specific substitution pattern on the pyrazole ring can significantly impact the catalytic performance of the corresponding metal complex. While specific catalytic applications of complexes derived from this compound have not been detailed in the literature, its structural similarity to other catalytically active pyrazole ligands suggests its potential in this area. The chloroethyl group could potentially influence the solubility and stability of the catalyst in different reaction media.
Advanced Material Development Incorporating Pyrazole Scaffolds
The pyrazole scaffold is a valuable building block in the design and synthesis of advanced materials. avantorsciences.com The ability of pyrazoles to form stable, often luminescent, metal complexes has led to their incorporation into materials with interesting optical and electronic properties. researchgate.net Molybdenum cluster complexes with pyrazole ligands, for instance, exhibit notable redox and UV-vis-NIR absorption properties, making them candidates for optical materials. researchgate.net
The development of functional materials from pyrazole derivatives is an active area of research. chim.it The introduction of specific functional groups onto the pyrazole ring allows for the tailoring of the material's properties. The chloroethyl group in this compound provides a reactive handle for polymerization or grafting onto surfaces, opening avenues for the creation of novel pyrazole-based polymers and functional coatings. While direct applications of this specific compound in materials science are yet to be reported, the foundational chemistry of pyrazoles suggests a promising future in this domain.
This compound as a Versatile Intermediate in Diversified Chemical Syntheses
Perhaps one of the most significant roles of this compound is its function as a versatile intermediate in organic synthesis. The presence of a reactive chloroethyl group makes it a valuable precursor for the introduction of the 1,3-dimethyl-1H-pyrazol-5-yl moiety into a wide range of molecules.
A notable application of related 1-(2-chloroethyl)pyrazole derivatives is in the synthesis of chalcogenides. Symmetrical substituted 1-(2-chloroethyl)pyrazole-based dichalcogenides and monochalcogenides have been synthesized by reacting these precursors with in-situ prepared sodium dichalcogenides (Na₂E₂, where E = S, Se, Te) or sodium hydrogen selenide. These reactions proceed in good yields and demonstrate the utility of the chloroethyl group as a reactive site for nucleophilic substitution.
For example, the synthesis of substituted 1-(2-chloroethyl)pyrazole monoselenides involves the reaction of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole with sodium hydrogen selenide, formed in situ from selenium and sodium borohydride (B1222165). This highlights a pathway where the chloroethyl group is displaced by a chalcogen-containing nucleophile.
| Precursor | Reagent | Product Type |
| 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | Na₂E₂ (E = S, Se, Te) | Dichalcogenides |
| 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | NaHSe | Monoselenides |
Furthermore, the chloroethyl group can undergo elimination reactions to form vinylpyrazoles, which are themselves valuable synthetic intermediates. For instance, 5-chloro-1-(2-chloroethyl)-1H-pyrazoles can be converted to 5-chloro-1-vinyl-1H-pyrazoles by treatment with a base. This reactivity further underscores the synthetic versatility of chloroethyl-substituted pyrazoles.
While the specific reactivity of the 5-(1-chloroethyl) isomer has not been as extensively studied as the 1-(2-chloroethyl) analogue, the fundamental principles of its reactivity can be inferred. The chloroethyl group at the 5-position would similarly be susceptible to nucleophilic attack and elimination reactions, making this compound a valuable building block for the synthesis of a diverse array of more complex molecules, including those with potential applications in materials science and coordination chemistry. The synthesis of a related compound, 5-chloromethyl-1,3-dimethyl-1H-pyrazole, has been reported from (1,3-dimethyl-1H-pyrazol-5-yl)methanol using phosphoryl trichloride (B1173362). researchgate.net
Future Research Directions and Emerging Opportunities in the Chemistry of 5 1 Chloroethyl 1,3 Dimethyl 1h Pyrazole
Development of Highly Efficient and Selective Synthetic Routes to Chloroethylpyrazoles
The availability of 5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole is fundamental to exploring its chemical potential. While general methods for pyrazole (B372694) synthesis are well-established, future research will likely focus on developing highly efficient and selective routes tailored to this specific molecule and its analogs. mdpi.comorganic-chemistry.orgrsc.org
A plausible and direct synthetic approach that warrants further investigation is the chlorination of the corresponding alcohol, 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol. This strategy is analogous to the reported synthesis of the closely related 5-chloromethyl-1,3-dimethyl-1H-pyrazole, where (1,3-dimethyl-1H-pyrazol-5-yl)methanol was treated with phosphoryl trichloride (B1173362) in N,N-dimethylformamide. nih.gov Optimization of this reaction for the 1-hydroxyethyl precursor could provide a reliable and scalable route.
Table 1: Potential Synthetic Precursors and Reagents
| Precursor | Reagent | Potential Product |
| 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol | Thionyl chloride (SOCl₂) | This compound |
| 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol | Oxalyl chloride/DMF | This compound |
| 1,3-dimethyl-5-vinyl-1H-pyrazole | HCl | This compound |
Furthermore, the development of catalytic methods for the synthesis of chloroethylpyrazoles is a significant area for future exploration. This could involve transition-metal-catalyzed cross-coupling reactions or the use of novel catalytic systems to improve yield, selectivity, and environmental footprint. nih.gov For instance, methods developed for the synthesis of other functionalized pyrazoles, such as those employing iodine-catalyzed tandem reactions or copper-promoted aerobic oxidative cyclizations, could be adapted for the synthesis of chloroethylpyrazole precursors. mdpi.comorganic-chemistry.org
Exploration of Novel Chemical Transformations and Reactivity Patterns of the Chloroethyl Moiety
The 1-chloroethyl group in this compound is a key functional handle for a variety of chemical transformations. Future research should delve into a comprehensive exploration of its reactivity, particularly in nucleophilic substitution and elimination reactions.
Nucleophilic Substitution: The chlorine atom, being a good leaving group, can be readily displaced by a wide range of nucleophiles to introduce new functional groups at this position. This opens up avenues for the synthesis of a diverse library of pyrazole derivatives. Studies on the reaction of related 1-(2-chloroethyl)pyrazole derivatives with chalcogenide nucleophiles have demonstrated the feasibility of such substitutions. publishatcj.com Future work should systematically investigate reactions with N-nucleophiles (amines, azides), O-nucleophiles (alcohols, phenols), and S-nucleophiles (thiols, thiophenols), as well as with carbanions.
Elimination Reactions: Under basic conditions, this compound can undergo elimination of HCl to form the corresponding 5-vinyl-1,3-dimethyl-1H-pyrazole. The resulting vinyl group is a valuable synthetic intermediate that can participate in various reactions, including polymerization, cycloadditions, and palladium-catalyzed cross-coupling reactions, further expanding the synthetic utility of the parent compound.
Table 2: Potential Reactions of the Chloroethyl Moiety
| Reaction Type | Reagent/Conditions | Potential Product |
| Nucleophilic Substitution | Sodium azide (B81097) (NaN₃) | 5-(1-Azidoethyl)-1,3-dimethyl-1H-pyrazole |
| Nucleophilic Substitution | Potassium cyanide (KCN) | 2-(1,3-Dimethyl-1H-pyrazol-5-yl)propanenitrile |
| Nucleophilic Substitution | Sodium methoxide (B1231860) (NaOMe) | 5-(1-Methoxyethyl)-1,3-dimethyl-1H-pyrazole |
| Elimination | Potassium tert-butoxide (t-BuOK) | 1,3-Dimethyl-5-vinyl-1H-pyrazole |
Advanced Computational Modeling for Structure-Property Relationships and Reaction Design
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling will be instrumental in several areas.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, geometry, and spectroscopic properties of the molecule. researchgate.netmdpi.combohrium.com Such studies can provide insights into the bond dissociation energies, charge distribution, and frontier molecular orbitals, which are crucial for understanding its reactivity. For instance, DFT can be used to model the transition states of nucleophilic substitution and elimination reactions, helping to predict reaction pathways and select optimal reaction conditions.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Should this pyrazole derivative or its downstream products show biological activity, QSAR modeling could be employed. While no specific QSAR studies exist for this exact molecule, the principles have been applied to other pyrazole derivatives to correlate their structural features with biological activities. This approach could accelerate the discovery of new lead compounds in drug discovery programs.
The crystal structures of related compounds like 5-chloromethyl-1,3-dimethyl-1H-pyrazole and 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde provide a solid foundation for building accurate computational models. nih.govnih.govresearchgate.net
Integration with Flow Chemistry and Automated Synthetic Platforms
The integration of modern synthesis technologies like flow chemistry and automated platforms presents a significant opportunity for the future study of this compound. acs.org
Automated Synthesis: Automated platforms can be utilized for high-throughput screening of reaction conditions and for the rapid synthesis of a library of derivatives from this compound. By systematically varying nucleophiles, bases, and catalysts, these platforms can quickly identify optimal reaction conditions and generate a diverse set of new compounds for further investigation. This approach would significantly accelerate the exploration of the chemical space around this pyrazole scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
